1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Description
1.1 Structural Classification and Nomenclature
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety via an ethyl spacer. Its systematic IUPAC name is 3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole , reflecting the positions of substituents on the oxadiazole and piperazine rings. The molecular formula is C₉H₁₆N₄O , with a molecular weight of 196.25 g/mol . Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=NOC(=N1)C(C)N2CCNCC2 |
| InChI Key | RNZABCDPRFSXQG-UHFFFAOYSA-N |
| CAS Registry Number | 1247780-89-7 |
The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) contributes to the compound’s planar aromaticity, while the piperazine ring (a six-membered diamine) introduces conformational flexibility and basicity.
1.2 Historical Context in Heterocyclic Chemistry
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, though its pharmacological potential remained unexplored until the mid-20th century. Piperazine, initially isolated from black pepper alkaloids in the 19th century, gained prominence in the 1940s as an anthelmintic agent. The fusion of these two heterocycles emerged in the late 20th century, driven by the need for bioisosteric replacements of esters and amides in drug design. This compound represents a modern iteration of hybrid heterocycles, combining the metabolic stability of oxadiazoles with the pharmacokinetic versatility of piperazines.
1.3 Position Within the Oxadiazole-Piperazine Compound Family
This compound belongs to a broader class of oxadiazole-piperazine hybrids, which are characterized by variations in substituents on both rings. Key structural analogs include:
| Analog | Structural Variation | Key Differences |
|---|---|---|
| 3-Ethyl-5-(piperazinyl)oxadiazole | Ethyl group on oxadiazole | Altered lipophilicity |
| 3-Methyl-5-(morpholinyl)oxadiazole | Morpholine instead of piperazine | Reduced basicity |
| 1-(3-Methyl-oxadiazolyl)piperazine | Direct linkage (no ethyl spacer) | Reduced conformational flexibility |
The ethyl spacer in 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine enhances steric freedom, potentially improving binding to biological targets compared to rigid analogs.
1.4 Significance in Medicinal Chemistry Research
This compound is a focal point in drug discovery due to:
- Bioisosteric Potential : The 1,2,4-oxadiazole ring serves as a stable replacement for ester or amide groups, resisting enzymatic hydrolysis.
- Dual Pharmacophoric Roles : The piperazine moiety improves water solubility and membrane permeability, while the oxadiazole contributes to target affinity.
- Versatile Biological Activity : Derivatives show promise as antimicrobials, MAO inhibitors, and anticancer agents.
For example, piperazine-oxadiazole hybrids have demonstrated MAO-A inhibition (IC₅₀ values <1 µM), antimicrobial activity against Gram-positive bacteria, and antioxidant properties . Their structural modularity allows fine-tuning for specific therapeutic targets, such as CNS disorders or infectious diseases.
2. Synthesis and Structural Optimization
2.1 Synthetic Routes
The synthesis typically involves multi-step protocols:
- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives.
- Piperazine Functionalization : Alkylation or acylation of piperazine using halogenated intermediates.
- Coupling : Linking the oxadiazole and piperazine via nucleophilic substitution or Mitsunobu reactions.
A representative synthesis pathway includes:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Hydroxylamine, ethyl chloroacetate | 3-Methyl-1,2,4-oxadiazole-5-carboxamide |
| 2 | POCl₃, DMF | 5-Chloromethyl-3-methyl-1,2,4-oxadiazole |
| 3 | Piperazine, K₂CO₃, DMF | Target compound |
2.2 Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Methyl groups at the 3-position enhance metabolic stability.
- Piperazine Modifications : N-Alkylation improves blood-brain barrier penetration.
- Spacer Length : Ethyl spacers optimize binding to hydrophobic enzyme pockets.
3. Applications in Drug Discovery
3.1 Antimicrobial Agents
Piperazine-oxadiazole hybrids exhibit broad-spectrum activity, particularly against Staphylococcus aureus (MIC = 3.12 µg/mL). The oxadiazole ring disrupts bacterial cell wall synthesis, while the piperazine enhances solubility for improved bioavailability.
3.2 Central Nervous System (CNS) Therapeutics
These compounds show affinity for MAO-A (selectivity over MAO-B >10-fold) and sigma receptors , suggesting utility in depression and neurodegenerative diseases. Docking studies reveal hydrogen bonding between the oxadiazole ring and flavin adenine dinucleotide (FAD) in MAO-A.
3.3 Anticancer Research
Preliminary studies indicate inhibition of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) , though mechanisms remain under investigation.
Properties
IUPAC Name |
3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZABCDPRFSXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities.
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen. This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interact with pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities, suggesting that the compound may have similar effects.
Biochemical Analysis
Cellular Effects
Oxadiazoles have been studied for their potential anticancer properties, suggesting that they may have effects on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is with a molecular weight of approximately 196.25 g/mol. Its structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U937 with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.12 |
| 6a | U937 | 0.75 |
These findings suggest that modifications to the oxadiazole ring can enhance the anticancer properties of related compounds.
The mechanism by which 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in cancer progression. For example, studies on related oxadiazole derivatives have shown selective inhibition of carbonic anhydrases at nanomolar concentrations .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in drug discovery:
- Cytotoxicity Against Leukemia Cells : A study showed that specific oxadiazole derivatives exhibited significant cytotoxicity against human T acute lymphoblastic leukemia cell lines with GI50 values lower than standard chemotherapeutics like doxorubicin .
- HDAC Inhibition : Research has demonstrated that some oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .
Future Directions
The ongoing research into the biological activities of 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine suggests promising avenues for therapeutic applications. Continued exploration of its structural analogs could lead to the development of more potent anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole-Containing Piperazine Derivatives
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride
- Structural Difference : Replaces the methyl group with a benzyl substituent on the oxadiazole ring.
- Its hydrochloride salt form (as in ) improves solubility in polar solvents .
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Structural Difference : Features an ethoxyethyl side chain on the oxadiazole ring instead of methyl.
- Impact : The ethoxyethyl group introduces steric bulk and ether functionality, which may alter pharmacokinetics (e.g., prolonged half-life due to slower metabolism) .
General Trends
- Substituent Effects : Smaller alkyl groups (e.g., methyl) favor metabolic stability and receptor selectivity, while bulkier groups (e.g., benzyl) enhance lipophilicity but may reduce target specificity.
Non-Oxadiazole Piperazine Derivatives
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structural Difference : Lacks the oxadiazole ring; instead, a trifluoromethylphenyl group is directly attached to piperazine.
- Pharmacological Activity : Acts as a selective 5-HT1B receptor agonist, demonstrating dose-dependent suppression of locomotor activity in rats . In contrast, the oxadiazole-containing compound may exhibit distinct receptor interactions due to its heterocyclic ring .
1-(3-Chlorophenyl)piperazine (mCPP)
- Structural Difference : Chlorophenyl substituent on piperazine.
- Pharmacological Activity : Binds to 5-HT1C and 5-HT2 receptors, with variable effects on serotonin-mediated behaviors. Unlike TFMPP, mCPP’s activity is modulated by long-term changes in serotonin neurotransmission .
Key Structural-Activity Insights
- Oxadiazole vs. Phenyl Groups : The oxadiazole ring in the target compound likely reduces off-target interactions compared to phenylpiperazines, which are prone to broad receptor activation (e.g., 5-HT1B, 5-HT2) .
- Electron-Withdrawing Effects : The oxadiazole’s electron-deficient nature may enhance binding to receptors requiring π-π stacking or charge-transfer interactions.
Pharmacological and Functional Comparisons
Receptor Binding Profiles
Behavioral and Functional Effects
- TFMPP and mCPP : Suppress locomotor activity via 5-HT1B/1C activation, reversed by 5-HT antagonists like metergoline .
- Oxadiazole Analogs: Limited behavioral data, but structural analogs with benzyl or ethoxyethyl groups are under investigation for CNS applications due to improved metabolic stability .
Physicochemical Properties
| Property | 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine | 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine HCl | TFMPP |
|---|---|---|---|
| Molecular Weight (g/mol) | ~237.3 (estimated) | 368.3 | 231.2 |
| Solubility | Moderate (free base) | High (HCl salt) | Low (free base) |
| LogP | ~1.5 (predicted) | ~2.8 | 2.3 |
- Key Trends : Methyl substitution balances lipophilicity and solubility, whereas benzyl derivatives require salt forms for bioavailability .
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The methyl substitution at the 3-position is introduced through the appropriate methylated precursors.
- Typical starting materials include acyl hydrazides or amidoximes bearing methyl groups.
- Cyclodehydration reagents such as phosphorus oxychloride or Lawesson’s reagent are employed, although the latter is preferred due to lower toxicity and better environmental profile.
- Reaction conditions usually involve refluxing in anhydrous organic solvents like tetrahydrofuran (THF) or fatty alcohols (C12-C18) with water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate to drive the cyclization.
Piperazine Functionalization
Attachment of the piperazine moiety is achieved by nucleophilic substitution or condensation reactions with appropriate intermediates:
- The oxadiazole intermediate bearing a leaving group (e.g., halide or activated ester) is reacted with piperazine under controlled temperature (40–60 °C).
- Organic bases such as pyridine or triethylamine are used to neutralize acidic by-products and facilitate the reaction.
- The reaction mixture is typically worked up by pH adjustment, extraction, and purification via crystallization or chromatography.
Representative Preparation Procedure (Based on Patent CN103275010A)
A detailed preparation method for a related piperazine-substituted heterocyclic compound is described in patent CN103275010A, which can be adapted for 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine synthesis with modifications:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Compound IV + Phenylhydrazine in fatty alcohol (C12-C18), water-retaining agent (anhydrous sodium sulfate), reflux | Formation of intermediate III by condensation | Not specified |
| 2 | Intermediate III + THF + Condensation reagent (Lawesson reagent) + Organic base (triethylamine), 40–60 °C | Cyclization to compound II | High yield reported |
| 3 | Compound II + Acidic deprotection (HCl/ethyl acetate), filtration, basification (NaOH), extraction with methylene dichloride | Deprotection and isolation of final product | 80–90% |
- The use of Lawesson reagent or similar less toxic reagents improves safety and environmental impact.
- Water-retaining agents assist in removing water formed during cyclization, driving the reaction forward.
- Organic bases neutralize acidic by-products, improving yield and purity.
- The method avoids highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, making it suitable for scale-up.
Comparative Analysis of Condensation Reagents
| Condensation Reagent | Toxicity | Reaction Yield | Industrial Suitability | Notes |
|---|---|---|---|---|
| Phosphorus oxychloride | High | Low | Poor | Toxic, generates hazardous waste |
| Tetraphosphorus decasulfide | High | Low | Poor | Toxic, not suitable for scale-up |
| Lawesson reagent | Moderate | High | Good | Safer alternative, good yield |
| Davy reagent / Belleau reagent | Moderate | High | Good | Used in optimized methods |
Research Findings and Optimization
- The use of fatty alcohols as solvents and water-retaining agents enhances reaction efficiency.
- Temperature control (40–60 °C) during condensation is critical for high yield and purity.
- Post-reaction workup involving pH adjustment and extraction ensures removal of impurities.
- Hydrogenation steps with palladium on carbon catalysts may be employed for deprotection or reduction, achieving yields around 80%.
Summary Table of Preparation Conditions
| Parameter | Preferred Conditions |
|---|---|
| Solvent | Fatty alcohol (C12-C18), THF |
| Water-retaining agent | Anhydrous sodium sulfate, copper sulfate, or magnesium sulfate |
| Condensation reagent | Lawesson reagent, Davy reagent, Belleau reagent |
| Organic base | Pyridine or triethylamine |
| Temperature | 40–60 °C during condensation |
| Reaction time | Several hours to overnight |
| Workup | pH neutralization, extraction, drying, recrystallization |
| Yield | 80–90% |
Q & A
Basic: How can reaction conditions be optimized for synthesizing 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine?
Methodological Answer:
Synthesis optimization involves selecting appropriate solvents, catalysts, and temperature regimes. For example:
- Solvent Systems : Dichloromethane (DCM) and water in a 2:1 ratio are effective for click chemistry reactions involving piperazine derivatives, as demonstrated in triazole synthesis ().
- Catalysts : Copper sulfate (CuSO₄·5H₂O) with sodium ascorbate enhances reaction rates in azide-alkyne cycloadditions, improving yields .
- Temperature : Room temperature (25°C) is sufficient for many coupling reactions, but reflux conditions (e.g., ethanol at 80°C) may be required for cyclization steps ().
Key Consideration : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify using silica gel chromatography ( ).
Intermediate: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm) ( ).
- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% ().
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 224.18 g/mol for related piperazine-oxadiazole analogs) .
Validation : Cross-reference with known spectra of structurally similar compounds ().
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
Molecular docking requires:
- Target Selection : Prioritize enzymes like phosphodiesterases or kinases, as piperazine-oxadiazole hybrids often modulate these targets ().
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the oxadiazole ring’s electronegativity and piperazine’s conformational flexibility ().
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays ().
Case Study : A related 1,2,4-oxadiazole-piperazine derivative showed nM-level inhibition of VEGFR2, validated via SPR kinetics .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Address discrepancies through:
- Structural Confirmation : Re-examine stereochemistry (e.g., axial vs. equatorial substituents on piperazine) using X-ray crystallography ().
- Assay Standardization : Ensure consistent protocols for cell viability (MTT vs. ATP-based assays) and enzyme sources (recombinant vs. tissue-extracted) ().
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, a 3,5-dimethyl substitution on oxadiazole increased cytotoxicity by 50% in one study but showed no effect in another due to solvent polarity differences .
Intermediate: What strategies improve the stability of 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine in aqueous solutions?
Methodological Answer:
- pH Control : Maintain pH 6–7 to prevent hydrolysis of the oxadiazole ring ().
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life ().
- Storage : Store at -20°C in amber vials under argon to avoid photodegradation and oxidation ( ).
Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) can predict long-term degradation patterns .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substitutions on the oxadiazole (e.g., 3-methyl → 3-ethyl) and piperazine (e.g., N-acetylation) ().
- Biological Profiling : Test analogs against a panel of 10+ targets (e.g., MMP9, VEGFR2) to identify selectivity ().
- Computational Modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate electronic parameters (e.g., logP, polar surface area) with activity ().
Example : A 2-fluorobenzyl-piperazine analog showed 10-fold higher potency than the parent compound due to enhanced lipophilicity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders ( ).
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite ().
Note : Refer to SDS data for LD₅₀ values (oral rat: >500 mg/kg estimated for analogs) and disposal guidelines .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
